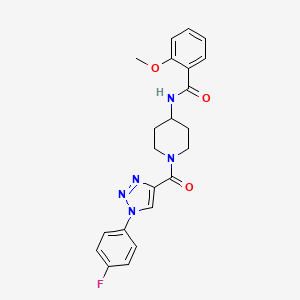
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is an intriguing compound featuring several diverse functional groups, including a triazole ring, fluorophenyl group, piperidinyl moiety, and methoxybenzamide structure
作用机制
Target of Action
The compound, N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide, is a synthetic piperidine derivative . Piperidine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Mode of Action
Based on the known activities of similar piperidine derivatives, it can be inferred that the compound likely interacts with its targets to inhibit their function, leading to its various biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with piperidine derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Similar piperidine derivatives are generally known to be metabolized in the liver, and their metabolites are excreted in the urine .
Result of Action
Based on the known activities of similar piperidine derivatives, it can be inferred that the compound likely exerts its effects at the molecular and cellular levels to inhibit the function of its targets, leading to its various biological effects .
准备方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process:
Formation of Triazole Core: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a 4-fluorophenyl azide and an alkyne, forming the triazole ring.
Attachment of Piperidinyl Group: : The triazole compound undergoes amidation with 4-piperidinecarboxylic acid to form the desired piperidinyl substituent.
Formation of Methoxybenzamide: : Finally, the piperidine derivative is coupled with 2-methoxybenzoic acid through another amidation reaction.
Reaction conditions typically include solvents such as dichloromethane (DCM) or dimethylformamide (DMF), with catalysts and reagents like copper sulfate and sodium ascorbate for the CuAAC reaction.
Industrial Production Methods
Industrial production may involve continuous flow synthesis techniques to optimize yield and efficiency. Large-scale synthesis would require rigorous control of temperature, pressure, and reaction times to ensure purity and quality.
化学反应分析
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form a hydroxyl group under specific conditions.
Reduction: : The carbonyl group in the benzamide structure is reducible to a corresponding amine or alcohol.
Substitution: : The fluorophenyl moiety can participate in nucleophilic aromatic substitution due to the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in aqueous or organic media.
Reduction: : Sodium borohydride or lithium aluminium hydride in polar aprotic solvents.
Substitution: : Reagents like nucleophiles (amines, alkoxides) in polar solvents (ethanol, DMF).
Major Products
Oxidation: : Hydroxybenzamide derivative.
Reduction: : Corresponding amine or alcohol products.
Substitution: : Nucleophile-substituted fluorophenyl derivatives.
科学研究应用
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, especially in the formation of complex heterocyclic structures.
Biology
In biological research, it is studied for its interactions with cellular proteins and enzymes, helping to elucidate biochemical pathways.
Medicine
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide shows potential in medicinal chemistry for the development of new pharmaceuticals, particularly in targeting specific receptors and enzymes involved in disease processes.
Industry
Industrial applications include its use as an intermediate in the synthesis of advanced materials and fine chemicals.
相似化合物的比较
Similar Compounds
1-(4-fluorophenyl)-1H-1,2,3-triazole
4-piperidinecarboxylic acid derivatives
2-methoxybenzamide analogs
Uniqueness
The uniqueness of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide lies in its combined functional groups, leading to unique chemical reactivity and biological activity compared to its analogs.
This comprehensive exploration highlights the compound's multifaceted nature and potential across various scientific domains.
属性
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-20-5-3-2-4-18(20)21(29)24-16-10-12-27(13-11-16)22(30)19-14-28(26-25-19)17-8-6-15(23)7-9-17/h2-9,14,16H,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYJFJUQDUZZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














